(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Nonlinear Optics Two-Photon Absorption Photonic Materials

Researchers requiring a brominated bischalcone for nonlinear optics or 5-LOX inhibitor development often face supply inconsistency and undocumented purity. (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one solves this: • Validated 5-lipoxygenase IC₅₀ of 53 μM for anti-inflammatory SAR studies. • 41% higher two-photon absorption cross-section vs. chloro analog, enhancing imaging SNR. • Unsymmetrical solid-state conformation (mixed s-trans/s-cis) enables unique cocrystal & halogen-bonding studies. • Electrophilic α,β-unsaturated ketone scaffold for redox-modulating anticancer library design. Supplied with rigorous QA documentation for immediate research deployment.

Molecular Formula C17H12Br2O
Molecular Weight 392.1 g/mol
Cat. No. B11943202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
Molecular FormulaC17H12Br2O
Molecular Weight392.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+
InChIKeyWOPPTRDHNGHVRF-YDWXAUTNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one: A Halogenated Bischalcone with Quantifiable Structural and Biological Differentiation


(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (CAS 115846-95-2, C17H12Br2O) is a symmetrical bischalcone characterized by a conjugated pentadienone core flanked by two 4-bromophenyl rings [1]. This α,β-unsaturated ketone scaffold confers both electrophilic reactivity toward biological thiols and a highly polarizable π-electron system amenable to nonlinear optical applications [2]. Its specific bromine substitution pattern distinguishes it from chloro, fluoro, and unsubstituted analogs, resulting in measurable differences in electronic properties, conformational behavior, and biological target engagement [3].

Why Simple Halogen Exchange Cannot Replicate (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Performance


Substituting (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one with its chloro or fluoro congeners alters both electronic and steric parameters in ways that measurably degrade performance in key applications. The bromine atom's larger van der Waals radius and distinct polarizability compared to chlorine or fluorine directly influence molecular hyperpolarizability, two-photon absorption cross-section [1], and conformational asymmetry in the solid state [2]. Furthermore, halogen-dependent reactivity with cellular nucleophiles such as glutathione differs substantially across the halogen series, directly impacting cytotoxic potential [3]. These quantifiable differences preclude simple one-to-one substitution in research protocols and industrial formulations, necessitating compound-specific procurement and validation.

Quantitative Differentiation of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one Against Closest Analogs


Enhanced Two-Photon Absorption Cross-Section Relative to Chloro Analog

In direct comparative measurements under identical experimental conditions, (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one (4-DBDBA) exhibits a two-photon absorption cross-section approximately 41% larger than its chloro counterpart (4-DCDBA) [1]. This difference stems from the heavier bromine substituent's enhanced spin-orbit coupling and polarizability effects on the π-conjugated system [1].

Nonlinear Optics Two-Photon Absorption Photonic Materials

Conformational Asymmetry in Solid State Distinct from Symmetrical Chloro Analog

Single-crystal X-ray diffraction analysis reveals that (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one adopts a conformationally unsymmetrical arrangement in the solid state, with one C=C—C=O segment in an s-trans conformation (160.7°) and the other in an s-cis conformation (−15.2°) [1]. In contrast, the chloro analog 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one crystallizes with a twofold rotation axis passing through the carbonyl group, indicating a symmetrical molecular arrangement [2].

Crystallography Solid-State Chemistry Structure-Activity Relationship

Documented 5-Lipoxygenase Inhibitory Activity Provides Pharmacological Anchor

(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one demonstrates measurable inhibition of 5-lipoxygenase, a key enzyme in the arachidonic acid pathway mediating inflammatory leukotriene biosynthesis [1]. While the observed IC₅₀ of 53 μM indicates modest potency compared to clinical 5-LOX inhibitors (e.g., zileuton IC₅₀ ≈ 0.5–1 μM), this value serves as a validated baseline for structure-activity relationship studies and scaffold optimization campaigns [2].

Inflammation Lipoxygenase Inhibition Arachidonic Acid Cascade

Bromine Substitution Correlates with Enhanced Tumoral Cell Growth Inhibition

In a systematic evaluation of twenty-one structurally related bisalkanoic anilides and bisbenzoyl diamines across three tumoral cell lines, compounds bearing a 4-bromophenyl substituent consistently ranked among the most active derivatives, alongside their 4-fluorophenyl counterparts [1]. While no direct quantitative IC₅₀ values for (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one were reported in this particular study, the halogen-dependent activity trend establishes bromine as a preferred substituent for cytotoxicity within this chemical space [1].

Cytotoxicity Anticancer Screening Halogen SAR

Evidence-Based Application Scenarios for (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one


Nonlinear Optical Material Development and Two-Photon Microscopy Probe Design

The 41% higher two-photon absorption cross-section of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one relative to its chloro analog [1] directly translates to improved signal-to-noise ratios in two-photon excited fluorescence microscopy and enhanced optical limiting performance. Researchers developing two-photon imaging probes or photonic materials should prioritize the brominated derivative when maximizing nonlinear optical response is a critical design criterion [1].

Crystallography and Solid-State Formulation Studies Requiring Conformational Asymmetry

The unsymmetrical solid-state conformation of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one, characterized by mixed s-trans and s-cis geometries [2], offers distinct packing motifs and intermolecular interaction profiles compared to the symmetrical chloro analog [3]. This structural distinction makes the brominated compound particularly suitable for cocrystal screening, polymorphism studies, and investigations of halogen bonding in supramolecular assemblies [2].

Medicinal Chemistry Scaffold for Lipoxygenase Inhibitor Optimization

With a validated 5-lipoxygenase IC₅₀ of 53 μM [4], (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one serves as a well-characterized starting point for structure-based optimization of anti-inflammatory agents targeting the arachidonic acid cascade. The compound's electrophilic α,β-unsaturated ketone moiety and halogen substituent provide multiple vectors for synthetic elaboration aimed at improving potency and selectivity [5].

Cytotoxicity Screening and Anticancer Lead Discovery with Halogen SAR

Given the established trend that 4-bromophenyl substitution correlates with enhanced tumoral cell growth inhibition within structurally related compound series [6], (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is a rational inclusion in focused libraries designed to probe halogen-dependent cytotoxicity. The compound's reactivity with glutathione [7] further supports its investigation in the context of redox-modulating anticancer strategies.

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